molecular formula C11H15N5O5 B147621 7-Methylguanosine CAS No. 20244-86-4

7-Methylguanosine

Cat. No.: B147621
CAS No.: 20244-86-4
M. Wt: 297.27 g/mol
InChI Key: OGHAROSJZRTIOK-KQYNXXCUSA-N
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Description

7-Methylguanosine is a modified purine nucleoside, which is a methylated version of guanosine. It is commonly found in RNA molecules, where it plays a crucial role in various biological processes. This compound is particularly significant in the context of messenger RNA (mRNA) as it forms the cap structure at the 5’ end, which is essential for mRNA stability and translation .

Biochemical Analysis

Biochemical Properties

7-Methylguanosine actively participates in biological functions by affecting the metabolism of various RNA molecules . It is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species . The most well-studied regulator of this compound is methyltransferase-like 1 (METTL1), which binds to its corresponding cofactor WD repeat domain 4 (WDR4) to install this compound modifications in tRNA, miRNA, and mRNA .

Cellular Effects

This compound modification plays a critical role in human disease development, especially cancer . Aberrant this compound levels are closely associated with tumorigenesis and progression via regulation of the expression of multiple oncogenes and tumor suppressor genes . It also plays a role in mRNA as a blocking group at its 5´-end .

Molecular Mechanism

The molecular mechanism of this compound involves its role in regulating mRNA export, splicing, and translation . It also encourages the creation of G-quadruplexes in miRNAs and aids in the processing of precursor miRNAs .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in the self-renewal of mouse embryonic stem cells (mESCs) through its ability to regulate mRNA translation .

Metabolic Pathways

This compound is involved in the metabolism of various RNA molecules, including mRNA, rRNA, miRNA, and tRNA . It affects almost the whole process of RNA metabolism, including pre-mRNA splicing, stabilization of mRNA structure, transcription, translation, and nuclear export .

Transport and Distribution

It is known that this compound is often located at the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Subcellular Localization

It is often found in the 5’ caps and internal positions of eukaryotic mRNA or internally within rRNA and tRNA of all species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylguanosine can be synthesized through the alkylation of guanosine. The process involves the use of alkyl iodide, bromide, or chloride under mild conditions to methylate the guanine ring at the N7 position .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale chemical reactions using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methylguanosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution can yield different alkylated derivatives .

Scientific Research Applications

7-Methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 7-Methylguanosine exerts its effects is through its role in RNA metabolism. It forms the cap structure at the 5’ end of mRNA, which is crucial for mRNA stability and efficient translation. This cap structure is recognized by specific proteins involved in mRNA processing, transport, and translation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in forming the cap structure of mRNA, which is essential for mRNA stability and translation. This distinguishes it from other similar compounds that may not have the same biological significance .

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,20)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHAROSJZRTIOK-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328798
Record name 7-Methylguanosine inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20244-86-4, 22164-16-5
Record name 7-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylguanosine inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N7-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5290OM2I6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylguanosine
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7-Methylguanosine
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7-Methylguanosine
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Customer
Q & A

A: 7-Methylguanosine (m7G) is best known for its role as a critical component of the 5' cap structure in eukaryotic messenger RNA (mRNA) [, , ]. This "cap" is specifically recognized by eukaryotic initiation factor 4E (eIF4E), a key protein involved in the initiation of protein synthesis [, , ]. The interaction is facilitated by π-π interactions and cation-π interactions between the positively charged 7-methylguanine and aromatic residues in the binding pocket of eIF4E [, ]. This interaction is essential for efficient translation of mRNA into proteins [, ].

A:

  • Spectroscopic data:
    • 1H NMR (D2O, ppm): δ 8.13 (s, 1H, H-8), 6.0 (d, 1H, H-1'), 4.8-4.2 (m, 5H, H-2', H-3', H-4', H-5', H-5''), 3.98 (s, 3H, N-CH3) [].
    • UV-Vis (H2O): λmax ~ 254 nm []

A: this compound is relatively stable in neutral aqueous solutions but undergoes hydrolysis under alkaline conditions [, ]. Its N-glycosidic bond is more labile than that of unmodified guanosine, especially in its protonated form []. This property can be exploited in techniques like collision-induced dissociation tandem mass spectrometry for structural analysis [].

A: Computational methods, like molecular docking, are used to study the interaction of this compound-containing cap analogues with proteins like eIF4E [, ] and other cap-binding proteins []. These studies provide valuable insights into the binding affinity, crucial interactions, and structural features responsible for recognition [, , ].

A: The 7-methyl group of this compound is crucial for its specific recognition by eIF4E and for the efficient initiation of translation [, ]. Modifications to the ribose sugar moiety or the triphosphate bridge of the cap can influence the binding affinity to eIF4E and other cap-binding proteins, impacting its activity [, ].

A: this compound is relatively stable in neutral aqueous solutions. Formulation strategies for cap analogues often involve lyophilization or storage at low temperatures to enhance stability [].

ANone: As a naturally occurring modified nucleoside, specific SHE regulations for this compound are not well-defined. General laboratory safety practices should be followed when handling the compound.

ANone: this compound is a naturally occurring nucleoside present in cells. Information on its specific ADME properties is limited and not a primary focus of research.

A: The biological activity of this compound is primarily studied in the context of its role in mRNA capping and its interaction with proteins like eIF4E. In vitro studies using cell-free translation systems have demonstrated the importance of the this compound cap for efficient protein synthesis [, , ].

A: The discovery of this compound as a component of the mRNA cap structure in the 1970s marked a significant milestone in understanding eukaryotic mRNA processing and translation initiation [, , , ]. Subsequent research has focused on elucidating the biosynthesis of the cap, its role in mRNA metabolism, and its interaction with various cellular proteins, including eIF4E [, , , ].

A: Research on this compound spans various disciplines, including biochemistry, molecular biology, structural biology, and biophysics. Understanding the structure and function of the mRNA cap and its interaction with eIF4E has implications for developing novel therapeutics targeting translation initiation in diseases like cancer [].

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